molecular formula C₂₂H₂₈N₆O₇S₂ B1142753 6'-Hydroxy Delavirdine O-Sulfate CAS No. 188780-40-7

6'-Hydroxy Delavirdine O-Sulfate

Cat. No.: B1142753
CAS No.: 188780-40-7
M. Wt: 552.62
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Hydroxy Delavirdine O-Sulfate is a phase II metabolite of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment. Delavirdine undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6, leading to metabolites such as desalkyl delavirdine (major metabolite) and hydroxylated derivatives . The 6'-hydroxy delavirdine intermediate is further sulfated by sulfotransferases, forming this compound (molecular formula: C₁₉H₂₂N₆O₇S₂; molecular weight: 510.54 g/mol) . This sulfation enhances hydrophilicity, facilitating renal excretion.

Properties

CAS No.

188780-40-7

Molecular Formula

C₂₂H₂₈N₆O₇S₂

Molecular Weight

552.62

Synonyms

N-[2-[[4-[3-[(1-Methylethyl)amino]-6-(sulfooxy)-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide;  1-[3-[(1-Methylethyl)amino]-6-(sulfooxy)-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Hydroxy Delavirdine O-Sulfate typically involves the hydroxylation of Delavirdine followed by sulfation. The hydroxylation step can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of 6’-Hydroxy Delavirdine O-Sulfate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6’-Hydroxy Delavirdine O-Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

6’-Hydroxy Delavirdine O-Sulfate exerts its effects by binding directly to the viral reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This mechanism is similar to that of its parent compound, Delavirdine, which is a non-nucleoside reverse transcriptase inhibitor .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Metabolic Comparisons

The table below summarizes key differences between 6'-Hydroxy Delavirdine O-Sulfate and related metabolites:

Compound Molecular Weight (g/mol) Metabolic Pathway Enzymes Involved Abundance (Rat Studies) Pharmacological Activity
Delavirdine (Parent) 456.50 Phase I: Hydroxylation, N-desalkylation CYP3A4, CYP2D6 N/A Active against HIV RT
Desalkyl Delavirdine 372.40 N-desalkylation CYP3A4, CYP2D6 16.5% (10 mg/kg dose) Reduced activity vs. parent
6'-Hydroxy Delavirdine 472.50 C-6' hydroxylation CYP3A4 7.1% (10 mg/kg dose) Unstable; inactivates CYP3A4
6'-O-Sulfate 510.54 Sulfation of 6'-hydroxy metabolite Sulfotransferases 5.5% (10 mg/kg dose) Likely inactive (excretory)
4-O-Glucuronide ~632.55* Glucuronidation UGT enzymes Minor (monkey studies) Inactive

*Estimated based on glucuronide conjugation.

Key Observations:
  • Sulfation vs. Glucuronidation: Unlike 4-O-glucuronide delavirdine (a novel metabolite in monkeys ), 6'-O-sulfate is formed via sulfotransferases, a pathway common in rodents and primates .
  • Stability : The sulfate conjugate is more stable than 6'-hydroxy delavirdine, which undergoes degradation or participates in CYP3A4 inactivation .
  • Abundance: 6'-O-Sulfate is a minor metabolite compared to desalkyl delavirdine, suggesting sulfation is a secondary detoxification route .

Pharmacokinetic and Pharmacodynamic Differences

  • Solubility and Excretion : Sulfation increases water solubility, promoting renal clearance. In contrast, desalkyl delavirdine, being less polar, may undergo enterohepatic recirculation .
  • Enzyme Interactions : Delavirdine inhibits CYP3A4 and CYP2D6 irreversibly , but 6'-O-Sulfate likely lacks such effects due to reduced membrane permeability.
  • Species Variability: In rats, 6'-O-Sulfate constitutes 3.2–5.5% of excreted metabolites, while monkeys exhibit higher sulfation capacity .

Comparison with Non-Delavirdine Sulfated Compounds

  • Corchoionoside C 6’-O-Sulfate: A flavonoid sulfate from Sonchus erzincanicus with anti-inflammatory properties .
  • Heparan Sulfate Oligosaccharides: Sulfated glycosaminoglycans (e.g., heparan sulfate) require specific O-sulfation patterns for biological activity (e.g., FGF binding) . This contrasts with 6'-O-Sulfate, where sulfation terminates activity.

Research Findings and Implications

  • Metabolic Inactivation : Sulfation of delavirdine metabolites likely reduces CNS penetration and antiviral efficacy, as seen with the polar N-isopropylpyridinepiperazine metabolite in mice .
  • Species-Specific Metabolism : Rats and monkeys show divergent sulfation rates, underscoring the need for cautious extrapolation to humans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.